1,1,1,2-Tetraethoxyethane
CAS No.: 58995-67-8
Cat. No.: VC14250618
Molecular Formula: C10H22O4
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58995-67-8 |
---|---|
Molecular Formula | C10H22O4 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 1,1,1,2-tetraethoxyethane |
Standard InChI | InChI=1S/C10H22O4/c1-5-11-9-10(12-6-2,13-7-3)14-8-4/h5-9H2,1-4H3 |
Standard InChI Key | QSVIFMIHOCWOPL-UHFFFAOYSA-N |
Canonical SMILES | CCOCC(OCC)(OCC)OCC |
Introduction
Chemical Structure and Nomenclature
1,1,1,2-Tetraethoxyethane belongs to the acetal family, where glyoxal (OHC-CHO) reacts with ethanol to form a stable, water-resistant structure. Its IUPAC name reflects the positions of ethoxy groups on the ethane backbone:
Attribute | Value |
---|---|
Molecular Formula | C₁₀H₂₂O₄ |
Molecular Weight | 206.28 g/mol |
CAS Registry Number | 58995-67-8 |
SMILES | CCOC(C(OCC)OCC)OCC |
InChI Key | OKFWKSARFIIDBK-UHFFFAOYSA-N (similar to 1,1,2,2 isomer) |
The compound’s structure features a central carbon atom bonded to three ethoxy groups and one additional ethoxy group on an adjacent carbon, distinguishing it from its 1,1,2,2 isomer (CAS 3975-14-2) .
Synthesis and Preparation Methods
The synthesis of 1,1,1,2-tetraethoxyethane involves the acid-catalyzed acetalization of glyoxal with ethanol. Below are key steps and conditions:
Reaction Pathway
Glyoxal reacts with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the acetal:
This reaction proceeds via nucleophilic attack of ethanol on the carbonyl carbon of glyoxal, followed by sequential substitution of hydroxyl groups with ethoxy groups .
Industrial Production
Continuous reaction systems are employed for large-scale synthesis, optimizing ethanol-to-glyoxal molar ratios to minimize side products. Distillation under reduced pressure isolates the compound, yielding >90% purity .
Physical and Chemical Properties
Key Properties
Hydrolysis Behavior
The compound undergoes reversible hydrolysis in the presence of water and acid/base catalysts:
This reaction is critical for applications requiring controlled release of glyoxal .
Applications in Research and Industry
Organic Synthesis
1,1,1,2-Tetraethoxyethane serves as a solvent and reagent in:
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Acetal/Ketal Formation: Stabilizes carbonyl compounds against hydrolysis .
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Condensation Reactions: Facilitates nucleophilic substitutions due to its ethoxy groups’ electron-donating effects .
Industrial Uses
Application | Details |
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Polymer Chemistry | Solvent for polymerization reactions (e.g., styrene, vinyl acetate) |
Electrochemistry | Component in glyoxylic-acetal electrolytes for energy storage systems |
Comparative Analysis with Analogous Compounds
Research Findings and Challenges
Recent Studies
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Electrochemical Applications: Glyoxylic-acetal electrolytes (e.g., 1,1,1,2-tetraethoxyethane) exhibit enhanced thermal stability and flash points compared to carbonate-based solvents, making them viable for sodium-ion batteries.
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Hydrolysis Kinetics: The rate of glyoxal regeneration depends on pH and temperature, with optimal conditions at acidic pH (e.g., H₂SO₄) .
Limitations
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